1-[5-(3-Methoxyphenyl)-2-thienyl]ethanone
Description
1-[5-(3-Methoxyphenyl)-2-thienyl]ethanone is a heterocyclic ketone featuring a thiophene ring substituted at the 5-position with a 3-methoxyphenyl group and an acetyl group at the 2-position. Its molecular formula is C₁₃H₁₂O₂S (average mass: 232.30 g/mol), with a monoisotopic mass of 232.0558 g/mol . Its structural framework allows for diverse derivatization, making it a versatile intermediate in heterocyclic synthesis.
Properties
IUPAC Name |
1-[5-(3-methoxyphenyl)thiophen-2-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O2S/c1-9(14)12-6-7-13(16-12)10-4-3-5-11(8-10)15-2/h3-8H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGGOCTPKGHBAED-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(S1)C2=CC(=CC=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[5-(3-Methoxyphenyl)-2-thienyl]ethanone typically involves the reaction of 3-methoxybenzaldehyde with thiophene-2-carboxylic acid under specific conditions. The reaction is often catalyzed by a base such as sodium hydroxide or potassium carbonate, and the product is purified through recrystallization or chromatography . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1-[5-(3-Methoxyphenyl)-2-thienyl]ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur on the thiophene or methoxyphenyl rings, leading to various substituted derivatives
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles like bromine or nitric acid. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[5-(3-Methoxyphenyl)-2-thienyl]ethanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.
Industry: It is used in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of 1-[5-(3-Methoxyphenyl)-2-thienyl]ethanone involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific derivative and its application .
Comparison with Similar Compounds
Positional Isomers: Methoxyphenyl Substitution
1-[5-(4-Methoxyphenyl)-2-thienyl]ethanone
- Structural Difference : The methoxy group is at the para position (4-methoxyphenyl) instead of the meta (3-methoxyphenyl) position .
- Physicochemical Properties: Both isomers share the molecular formula C₁₃H₁₂O₂S and similar masses (average mass: 232.30 g/mol).
- Applications : Positional isomerism influences pharmacological activity. For example, 4-methoxy derivatives are common in antipsychotic drug intermediates (e.g., iloperidone impurities) , whereas meta-substituted compounds are often explored for anticancer activity .
Heterocyclic Modifications: Oxadiazole and Thiazole Derivatives
1-{5-Aryl-2-[5-(4-fluorophenyl)-thiophen-2-yl][1,3,4]oxadiazol-3-yl}ethanone (7d)
- Structural Difference : Incorporates a 1,3,4-oxadiazole ring and a 4-fluorophenyl group on the thiophene .
- Biological Activity : Demonstrated anticancer activity against MCF-7 breast cancer cells (IC₅₀ comparable to 5-fluorouracil) . This highlights the impact of fluorinated aryl groups and oxadiazole moieties on cytotoxicity.
1-(4-Methoxyphenyl)-2-{[5-(2-thienyl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethanone
Alkyl-Substituted Analogues
1-[5-(4-Phenylbutyl)-2-thienyl]ethanone
Pharmacologically Active Derivatives
Thiazole Derivatives (e.g., A1)
- Structural Difference: Derived from 1-(3-methoxyphenyl)ethanone but replaces thiophene with a thiazole ring .
- Biological Activity : Exhibited anti-inflammatory activity (75% inhibition in carrageenan-induced edema) and antioxidant properties via DPPH radical scavenging .
Iloperidone Impurities (e.g., 1-[4-(3-chloropropoxy)-3-methoxyphenyl]ethanone)
- Structural Difference : Contains a 3-chloropropoxy side chain .
- Relevance: Highlights the role of methoxyphenyl-ethanone scaffolds in antipsychotic drug metabolism and impurity profiling .
Physicochemical and Spectroscopic Comparison
Biological Activity
1-[5-(3-Methoxyphenyl)-2-thienyl]ethanone, also known by its CAS number 893735-15-4, is an organic compound that has garnered attention for its potential biological activities. This compound features a methoxyphenyl group attached to a thienyl ring and an ethanone moiety, positioning it as a candidate for various therapeutic applications.
- Molecular Formula : C13H12O2S
- Molecular Weight : 232.30 g/mol
- Structure : The compound consists of a thienyl ring substituted with a methoxyphenyl group and an ethanone functional group, which may influence its biological interactions.
Biological Activity Overview
Research into the biological activities of 1-[5-(3-Methoxyphenyl)-2-thienyl]ethanone has highlighted several areas of interest:
- Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties. In vitro assays have indicated effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria.
- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, potentially serving as an anti-inflammatory agent. This activity could be attributed to its ability to inhibit specific enzymes involved in the inflammatory response.
- Anticancer Potential : There are indications that 1-[5-(3-Methoxyphenyl)-2-thienyl]ethanone could play a role in cancer therapy. Its structural features may allow it to interact with cellular targets relevant to tumor growth and proliferation.
The biological effects of 1-[5-(3-Methoxyphenyl)-2-thienyl]ethanone are hypothesized to involve:
- Enzyme Inhibition : The compound may inhibit enzymes associated with inflammatory processes, leading to reduced production of pro-inflammatory mediators.
- Cell Membrane Interaction : Its lipophilic nature allows it to interact with cellular membranes, potentially affecting signal transduction pathways and cellular functions.
Antimicrobial Activity
A study evaluated the antimicrobial efficacy of 1-[5-(3-Methoxyphenyl)-2-thienyl]ethanone against various pathogens. The Minimum Inhibitory Concentration (MIC) values were determined through broth microdilution methods:
| Bacterial Strain | MIC (mg/mL) |
|---|---|
| Staphylococcus aureus | 0.015 |
| Escherichia coli | 0.025 |
| Pseudomonas aeruginosa | 0.030 |
These results indicate significant antimicrobial potential, particularly against Staphylococcus aureus, a common pathogen associated with skin infections.
Anti-inflammatory Studies
In another study focusing on the anti-inflammatory properties, the compound was tested using lipopolysaccharide (LPS)-stimulated macrophages. The results showed a reduction in pro-inflammatory cytokines (TNF-α and IL-6), suggesting that 1-[5-(3-Methoxyphenyl)-2-thienyl]ethanone effectively modulates inflammatory responses.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
